![molecular formula C15H16O B1590931 1,3-Dimethyl-5-(2-methylphenoxy)benzene CAS No. 196604-20-3](/img/structure/B1590931.png)
1,3-Dimethyl-5-(2-methylphenoxy)benzene
Overview
Description
1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.
Scientific Research Applications
Flavor and Fragrance Industry
Lastly, due to its chemical structure, o-Tolyl 3,5-Xylyl Ether might be utilized in the synthesis of compounds for the flavor and fragrance industry. Its ether linkage and aromatic components can contribute to the creation of new scents and tastes.
Each of these applications leverages the unique chemical properties of o-Tolyl 3,5-Xylyl Ether , demonstrating its versatility and importance in scientific research and industry. The compound’s ability to participate in various chemical reactions and processes makes it a valuable asset in the advancement of multiple fields of study .
properties
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
196604-20-3 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?
A: Potentially, yes. 1,3-Dimethyl-5-(2-methylphenoxy)benzene could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.
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